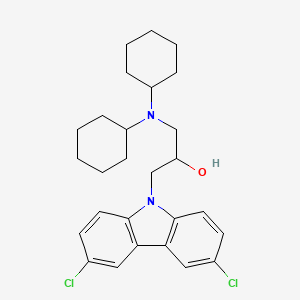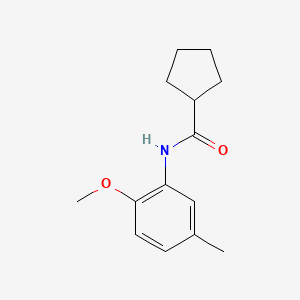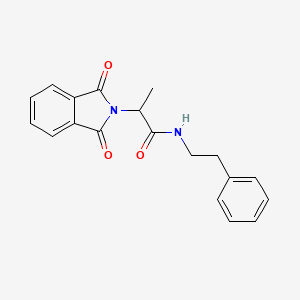methyl]phosphonate](/img/structure/B5127661.png)
diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate (DBMP) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBMP is a phosphonate ester that contains both a bromophenyl and a hydroxyphenyl group, making it a useful tool for investigating the interactions between biological molecules.
Mechanism of Action
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate is thought to exert its biological effects by binding to specific targets within cells, such as enzymes or receptors. Once bound, diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate can alter the activity of these targets, leading to changes in cellular function.
Biochemical and Physiological Effects:
diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate in lab experiments is its versatility, as it can be used in a variety of applications, including as a fluorescent probe, enzyme inhibitor, and therapeutic agent. However, one limitation of using diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate is its potential toxicity, as it has been shown to induce cell death in some cell types.
Future Directions
There are many potential directions for future research on diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate, including investigating its interactions with specific enzymes and receptors, developing new synthetic methods for its production, and exploring its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate and its potential side effects.
Synthesis Methods
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate can be synthesized using a variety of methods, including the Kabachnik-Fields reaction and the Horner-Wadsworth-Emmons reaction. The Kabachnik-Fields reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a catalyst, while the Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone in the presence of a base.
Scientific Research Applications
Diisopropyl [[(4-bromophenyl)amino](4-hydroxyphenyl)methyl]phosphonate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for investigating the mechanism of action of enzymes, and as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
4-[(4-bromoanilino)-di(propan-2-yloxy)phosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrNO4P/c1-13(2)24-26(23,25-14(3)4)19(15-5-11-18(22)12-6-15)21-17-9-7-16(20)8-10-17/h5-14,19,21-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRTOFCKDMDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(propan-2-YL) {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)

![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
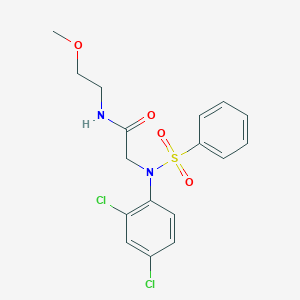
![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
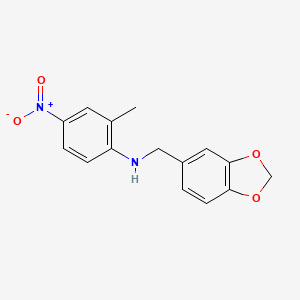
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)
